molecular formula C12H16ClNO4S B2510243 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide CAS No. 1257547-67-3

5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2510243
CAS No.: 1257547-67-3
M. Wt: 305.77
InChI Key: BZXGDGQZHPHOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide is a complex organic compound characterized by its unique chemical structure This compound contains a chloro group, a cyclopropyl group, a hydroxymethyl group, and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the cyclopropyl group, which can be done using formaldehyde and a base.

    Sulfonamide formation: The final step involves the reaction of the intermediate with 2-methoxybenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dechlorinated products.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2-(propan-2-yl)pyrimidine-4-carboxamide: Similar structure but with a pyrimidine ring instead of a methoxybenzenesulfonamide moiety.

    5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-2-sulfonamide: Similar structure but with a thiophene ring instead of a methoxybenzenesulfonamide moiety.

Uniqueness

The uniqueness of 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-18-10-3-2-9(13)6-11(10)19(16,17)14-7-12(8-15)4-5-12/h2-3,6,14-15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXGDGQZHPHOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.